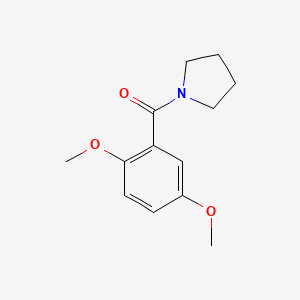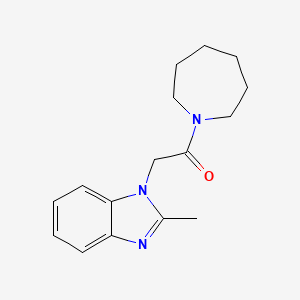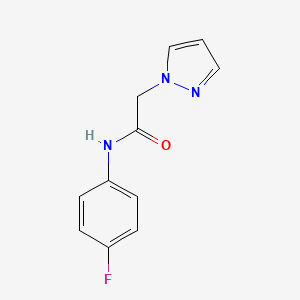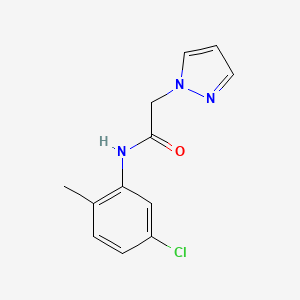
(2,5-Dimethoxyphenyl)-pyrrolidin-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dimethoxyphenyl)-pyrrolidin-1-ylmethanone, also known as methoxyketamine, is a synthetic compound that belongs to the arylcyclohexylamine class of dissociative anesthetics. It is a derivative of ketamine, which is commonly used as an anesthetic and pain reliever. Methoxyketamine has gained attention in recent years due to its potential therapeutic applications in treating depression and other mental health disorders. In
作用機序
Methoxyketamine works by modulating the activity of glutamate, a neurotransmitter that is involved in learning, memory, and mood regulation. Specifically, it acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, which blocks the activity of glutamate at this receptor. This leads to increased synaptic plasticity and the formation of new neural connections, which is thought to underlie its antidepressant effects.
Biochemical and Physiological Effects
Methoxyketamine has been shown to have a rapid onset of action, with antidepressant effects seen within hours of administration. It has a relatively short half-life, with effects lasting up to a week after a single dose. It has been shown to increase brain-derived neurotrophic factor (BDNF) levels, which is a protein involved in the growth and survival of neurons. It also has anti-inflammatory effects, which may contribute to its therapeutic effects.
実験室実験の利点と制限
Methoxyketamine has several advantages for lab experiments, including its rapid onset of action and sustained effects. It also has fewer side effects compared to traditional antidepressants, which can improve the validity of animal models of depression. However, it is important to note that (2,5-Dimethoxyphenyl)-pyrrolidin-1-ylmethanoneine is a controlled substance and requires special handling and storage procedures.
将来の方向性
There are several future directions for research on (2,5-Dimethoxyphenyl)-pyrrolidin-1-ylmethanoneine. One area of interest is in understanding the mechanisms underlying its rapid and sustained antidepressant effects. Another area of interest is in developing new formulations and delivery methods to improve its efficacy and reduce side effects. Additionally, there is a need for further clinical trials to evaluate its safety and efficacy in treating depression and other mental health disorders.
合成法
Methoxyketamine can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxybenzaldehyde with pyrrolidine to form (2,5-dimethoxyphenyl)-pyrrolidine. This intermediate is then reacted with methyl iodide to produce (2,5-dimethoxyphenyl)-pyrrolidin-1-ylmethanone, or (2,5-Dimethoxyphenyl)-pyrrolidin-1-ylmethanoneine. The synthesis method has been optimized to produce high yields and purity of the compound.
科学的研究の応用
Methoxyketamine has been investigated for its potential therapeutic applications in treating depression and other mental health disorders. Studies have shown that it has rapid and sustained antidepressant effects, with fewer side effects compared to traditional antidepressants. It has also been shown to have anxiolytic and anti-inflammatory properties. Methoxyketamine is currently being studied in clinical trials for treatment-resistant depression and post-traumatic stress disorder.
特性
IUPAC Name |
(2,5-dimethoxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-10-5-6-12(17-2)11(9-10)13(15)14-7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPJAOQQQGSUDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethoxyphenyl)-pyrrolidin-1-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide](/img/structure/B7460300.png)


![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone](/img/structure/B7460314.png)
![N-[3-(aminomethyl)phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7460318.png)
![2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)ethan-1-ol](/img/structure/B7460323.png)

![Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate](/img/structure/B7460329.png)




